N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound characterized by its complex structure, which includes a bifuran moiety, a sulfamoyl group, and an isobutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between two furan rings.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction between the bifuran derivative and a sulfonamide precursor under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is then attached to the sulfamoyl group through a nucleophilic aromatic substitution reaction.
Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced through an amidation reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfamoyl group is known to exhibit antibacterial and antifungal properties, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide exerts its effects involves interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bifuran moiety can interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(phenylsulfamoyl)phenyl)isobutyramide): Lacks the bifuran moiety, making it less complex.
N-(4-(N-(2-furylmethyl)sulfamoyl)phenyl)isobutyramide): Contains a single furan ring instead of a bifuran structure.
Uniqueness
N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is unique due to its bifuran moiety, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(2)19(22)21-15-3-6-17(7-4-15)27(23,24)20-11-16-5-8-18(26-16)14-9-10-25-12-14/h3-10,12-13,20H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQELVHNVSGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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